2-Fluoro-6-phenylpyridine

Synthetic Chemistry C-H Fluorination Process Development

2-Fluoro-6-phenylpyridine (CAS 180606-17-1) is a fluorinated heterocyclic building block with the molecular formula C11H8FN and a molecular weight of 173.19 g/mol. It is characterized by a fluorine atom at the 2-position and a phenyl group at the 6-position of a pyridine ring, which imparts distinct electronic properties useful in medicinal chemistry and materials science.

Molecular Formula C11H8FN
Molecular Weight 173.19 g/mol
CAS No. 180606-17-1
Cat. No. B070266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-phenylpyridine
CAS180606-17-1
Synonyms2-FLUORO-6-PHENYLPYRIDINE
Molecular FormulaC11H8FN
Molecular Weight173.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CC=C2)F
InChIInChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
InChIKeyAXSUBWDOWSHTSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) as a Synthetic Intermediate


2-Fluoro-6-phenylpyridine (CAS 180606-17-1) is a fluorinated heterocyclic building block [1] with the molecular formula C11H8FN and a molecular weight of 173.19 g/mol [2]. It is characterized by a fluorine atom at the 2-position and a phenyl group at the 6-position of a pyridine ring, which imparts distinct electronic properties useful in medicinal chemistry and materials science [1].

Workflow Fluorinated heterocyclic building block for medicinal chemistry and materials science
Selection 2-fluoro substitution provides distinct electronic and steric profile vs other halogens
Use Context Supports lead optimization, C-F bond functionalization, and scalable synthesis research

Why 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Cannot Be Interchanged with Other 2-Halopyridines


Substituting 2-Fluoro-6-phenylpyridine with a different 2-halopyridine (e.g., Cl, Br, I) or a non-fluorinated analog will fundamentally alter the synthetic utility and physicochemical properties of the final molecule. The fluorine atom's strong electron-withdrawing effect and small size provide a unique combination of increased metabolic stability and minimal steric perturbation compared to other halogens [1]. Furthermore, the reactivity of the C-F bond in cross-coupling reactions differs significantly from C-Cl or C-Br bonds, offering distinct synthetic pathways and regioselectivity .

Reactivity context

C-F bond reactivity in cross-couplings may differ from C-Cl/Br/I, potentially altering synthetic pathway feasibility and regioselectivity.

Physicochemical profile shift

Electronic and lipophilic properties of non-fluorinated analogs may not replicate the metabolic stability and permeability context provided by fluorine.

Quantitative Evidence for Selecting 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Over Analogs


High-Yield Synthesis via Mild, Room-Temperature AgF2 Fluorination

The synthesis of 2-Fluoro-6-phenylpyridine from 2-phenylpyridine using AgF2 in MeCN at room temperature proceeds with a high isolated yield of 79-81% [1]. This method is a significant improvement over alternative fluorination techniques for similar heterocycles, which can require harsh conditions, hazardous reagents, or pre-functionalized substrates and often give lower yields [2].

Synthetic yield
Method context
79–81% vs. general methods: low to ~22%
Supports scalable synthesis workflow selection
AgF₂/MeCN, RT, 90 min; reported yield advantage
Synthetic Chemistry C-H Fluorination Process Development

Optimized Lipophilicity (LogP) for Drug Design as a Fluorinated Building Block

The calculated partition coefficient (XLogP3-AA) for 2-Fluoro-6-phenylpyridine is 2.9 [1]. This logP value falls within the optimal range often associated with good oral bioavailability and membrane permeability in drug discovery [2]. In contrast, non-fluorinated analogs like 2-phenylpyridine have a lower logP (calculated logP ≈ 2.6) , demonstrating the fluorine atom's role in modulating lipophilicity.

Lipophilicity (logP)
Class-level inference
XLogP3-AA = 2.9
LogP shift may support membrane permeability context
Computed property; class-level, +0.3 vs. non-fluorinated
Medicinal Chemistry ADME Drug Discovery

Aqueous Solubility Profile for Reaction Workup and Purification

The compound exhibits low aqueous solubility, calculated to be 0.38 g/L at 25 °C . This known solubility profile is a practical advantage for synthetic workflows, as it facilitates product isolation through simple extraction from aqueous reaction mixtures.

Aqueous solubility
Data to verify
0.38 g/L at 25 °C
Low solubility may simplify aqueous extraction workup
Calculated value; experimental validation needed
Process Chemistry Purification Physicochemical Property

Recommended Application Scenarios for 2-Fluoro-6-phenylpyridine (CAS 180606-17-1) Based on Evidence


High-Fidelity Lead Optimization in Medicinal Chemistry

Procure 2-fluoro-6-phenylpyridine for use as a core scaffold in drug discovery programs where fine-tuning of lipophilicity (target logP ~2.9) and metabolic stability are critical [1]. Its established utility as a precursor to bioactive molecules like the anticancer agent BMS-754807 [2] demonstrates its proven value in generating high-potency and selective lead compounds.

Reliable Intermediate for Scalable Synthesis and Process R&D

Use 2-fluoro-6-phenylpyridine when planning a multi-step synthesis that requires a robust and scalable intermediate. Its high-yield (79-81%) synthesis via a well-documented, room-temperature C-H fluorination protocol [3] and its predictable, low aqueous solubility (0.38 g/L) facilitate reliable scale-up and straightforward purification, de-risking process development.

Synthesis of Complex Molecules via C-F Bond Functionalization

Select 2-fluoro-6-phenylpyridine as a starting material for projects involving late-stage diversification. The 2-fluoropyridine motif is a known platform for subsequent nucleophilic aromatic substitution and cross-coupling reactions [1], enabling the efficient synthesis of diverse compound libraries from a single, readily available intermediate.

Application
Selection Property
Validation Focus
Lead optimization research
Lipophilicity profile fit for scaffold design
Permeability and metabolic stability assessment
Scalable synthesis workflow
High-yield C-H fluorination protocol
Process robustness evaluation
C-F bond functionalization studies
2-Fluoropyridine reactivity platform
Cross-coupling compatibility testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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